Fluazifop-butyl

Description

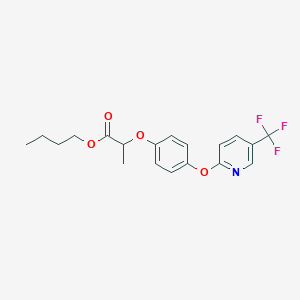

Structure

3D Structure

Propriétés

IUPAC Name |

butyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIZTNZGPYBOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO4 | |

| Record name | FLUAZIFOP BUTYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034612 | |

| Record name | Fluazifop-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluazifop butyl appears as a pale straw colored liquid. Selective herbicide., Light yellow odorless liquid; mp = 13 deg C; [Hawley] Pale yellow odorless liquid; mp = 5 deg C; [MSDSonline] | |

| Record name | FLUAZIFOP BUTYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluazifop-butyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

165 °C at 0.02 mm Hg | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1 mg/l at pH 6.5, Miscible with acetone, cyclohexanone, hexane, methanol, dichloromethane, and xylene. In propylene glycol 24 g/l at 20 °C., In water, 2 ppm at ambient temperature. | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.21 g/cu cm at 20 °C | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000041 [mmHg], 0.055 mPa at 20 °C | |

| Record name | Fluazifop-butyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale straw-colored liquid. | |

CAS No. |

69806-50-4, 86334-14-7 | |

| Record name | FLUAZIFOP BUTYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluazifop-butyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69806-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazifop-butyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)-,butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086334147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazifop-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-[4-[[5-(trifluoromethyl)-2-pyridyl]oxy]phenoxy]propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12O1Z35LQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

13 °C | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fluazifop-butyl on ACCase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluazifop-butyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical class. Its herbicidal activity is primarily attributed to the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the de novo biosynthesis of fatty acids in grasses. This technical guide provides a comprehensive overview of the molecular mechanism of fluazifop-butyl's action, detailing its conversion to the active form, its kinetic interaction with ACCase, and the basis for its selectivity. Furthermore, this document outlines detailed experimental protocols for assessing ACCase inhibition and presents quantitative data on the inhibitory effects of fluazifop-butyl and its active acid form on various grass species.

Mechanism of Action

Bioactivation of the Pro-herbicide

Fluazifop-butyl is applied as a butyl ester, a pro-herbicide that facilitates its absorption through the leaf cuticle. Following absorption, it is rapidly hydrolyzed by esterases within the plant cell to its biologically active form, fluazifop acid.[1][2] This free acid is then translocated via the phloem to the meristematic tissues, where it accumulates and exerts its inhibitory effect on ACCase.[2][3]

Caption: Bioactivation of Fluazifop-butyl.

Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary target of fluazifop acid is the plastidial isoform of ACCase, a biotin-dependent enzyme that catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA.[4][5][6] This reaction is vital for the production of fatty acids, which are essential components of cell membranes, and for the synthesis of various other cellular components.[3][7]

Kinetic studies have demonstrated that aryloxyphenoxypropionate herbicides, including fluazifop, act as reversible, non-competitive inhibitors of ACCase with respect to the substrates ATP and bicarbonate. However, they exhibit competitive inhibition with respect to the acyl-CoA substrate, suggesting that they bind to the carboxyltransferase (CT) domain of the enzyme.[4] This inhibition halts the production of malonyl-CoA, leading to a cessation of fatty acid synthesis, arrest of cell growth, and ultimately, cell death, particularly in the rapidly growing meristematic regions of the plant.[3][7]

Caption: Inhibition of Fatty Acid Biosynthesis.

Basis of Selectivity

The selectivity of fluazifop-butyl for grasses over broadleaf weeds is attributed to structural differences in the ACCase enzyme.[3] Grasses possess a homomeric (eukaryotic-type) ACCase in their plastids that is highly sensitive to aryloxyphenoxypropionate herbicides.[8] In contrast, most broadleaf plants have a heteromeric (prokaryotic-type) plastidial ACCase that is insensitive to these herbicides.[8]

Quantitative Data on ACCase Inhibition

The inhibitory potency of fluazifop is quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary significantly between susceptible and resistant biotypes of the same species.

| Species | Biotype | Inhibitor | IC50 (µM) | Ki (µM) | Reference(s) |

| Setaria viridis | Susceptible | Fluazifop Acid | ~0.3 | - | [9] |

| Resistant | Fluazifop Acid | >30 | - | [9] | |

| Digitaria sanguinalis | Susceptible | Fluazifop-p-butyl | - | - | [10] |

| Resistant | Fluazifop-p-butyl | - | - | [10] | |

| Echinochloa crus-galli | Susceptible | Cyhalofop-butyl | - | - | [11] |

| Resistant | Cyhalofop-butyl | - | - | [11] | |

| Avena fatua | Susceptible | Fluazifop-p-butyl | - | - | [1] |

| Resistant | Fluazifop-p-butyl | - | - | [1] |

Note: Specific IC50 and Ki values can vary depending on the experimental conditions and the specific isoform of ACCase being studied. The table provides a comparative overview.

Experimental Protocols

ACCase Extraction from Plant Tissue

This protocol is adapted from methodologies used for studying ACCase inhibition by herbicides.[12][13]

Materials:

-

Fresh or frozen leaf tissue (1-10 g)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction Buffer: 100 mM Tricine-HCl (pH 8.0), 1 mM EDTA, 10% (v/v) glycerol, 2 mM dithiothreitol (DTT), 1 mM phenylmethylsulfonyl fluoride (PMSF), and 2 mM benzamidine.

-

Cheesecloth or Miracloth

-

Refrigerated centrifuge

Procedure:

-

Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powdered tissue in ice-cold extraction buffer (approximately 5-10 mL per gram of tissue).

-

Filter the homogenate through four layers of cheesecloth or two layers of Miracloth to remove cell debris.

-

Centrifuge the filtrate at 25,000 x g for 30 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude enzyme extract. This extract can be used immediately for activity assays or be further purified.

ACCase Activity Assay (Malachite Green Colorimetric Method)

This non-radioactive assay measures the production of ADP, which is stoichiometrically equivalent to the amount of malonyl-CoA synthesized. The release of inorganic phosphate from ATP is coupled to a colorimetric reaction.

Materials:

-

Crude or purified ACCase extract

-

Assay Buffer: 100 mM Tricine-HCl (pH 8.3), 50 mM KCl, 2 mM MgCl2, 1 mM DTT.

-

Substrate Solution: 5 mM ATP, 15 mM NaHCO3, 0.5 mM Acetyl-CoA.

-

Fluazifop acid solutions of varying concentrations.

-

Malachite Green Reagent: Solution A (0.045% Malachite Green in water) and Solution B (4.2% ammonium molybdate in 4 N HCl). Mix 3 volumes of Solution A with 1 volume of Solution B.

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well microplate, add 10 µL of fluazifop acid solution at various concentrations to the respective wells. Include a control well with no inhibitor.

-

Add 20 µL of the ACCase enzyme extract to each well.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding 70 µL of the pre-warmed Substrate Solution to each well.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Stop the reaction by adding 50 µL of the Malachite Green Reagent.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

Calculate the percent inhibition for each fluazifop acid concentration relative to the control and determine the IC50 value.

ACCase Activity Assay (Radioisotopic Method)

This classic method directly measures the incorporation of radiolabeled bicarbonate or acetyl-CoA into the product.

Materials:

-

Crude or purified ACCase extract

-

Assay Buffer: 100 mM Tricine-HCl (pH 8.3), 50 mM KCl, 2 mM MgCl2, 1 mM DTT.

-

Substrate Solution: 5 mM ATP, 0.5 mM Acetyl-CoA.

-

[¹⁴C]NaHCO₃ or [¹⁴C]Acetyl-CoA

-

Fluazifop acid solutions of varying concentrations.

-

Acidic solution (e.g., 6 N HCl) to stop the reaction.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

The reaction is set up similarly to the colorimetric assay, with the inclusion of the radiolabeled substrate in the Substrate Solution.

-

After the incubation period, the reaction is terminated by the addition of an acidic solution, which also serves to remove any unreacted [¹⁴C]NaHCO₃ as ¹⁴CO₂.

-

The reaction mixture is then dried to remove the acid.

-

The residue is redissolved in water and mixed with a scintillation cocktail.

-

The amount of radioactivity incorporated into the acid-stable product (malonyl-CoA) is quantified using a liquid scintillation counter.

-

The IC50 value is determined by measuring the reduction in radioactivity at different inhibitor concentrations.

Visualization of Pathways and Workflows

Herbicide Resistance Testing Workflow

The following diagram illustrates a typical workflow for identifying and characterizing herbicide resistance in a weed population.[14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 4. researchgate.net [researchgate.net]

- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 6. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Acetyl-CoA carboxylase overexpression in herbicide-resistant large crabgrass (Digitaria sanguinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Kinetics of the two forms of acetyl-CoA carboxylase from Pisum sativum. Correlation of the substrate specificity of the enzymes and sensitivity towards aryloxyphenoxypropionate herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diversity of Herbicide-Resistance Mechanisms of Avena fatua L. to Acetyl-CoA Carboxylase-Inhibiting Herbicides in the Bajio, Mexico - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 15. revvity.com [revvity.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Fluazifop-butyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluazifop-butyl is a selective, post-emergence herbicide primarily used for the control of annual and perennial grass weeds in a variety of broad-leaved crops.[1][2][3] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes in plants.[1][2][4] This technical guide provides a comprehensive overview of the chemical and physical properties of Fluazifop-butyl, its mechanism of action, and the experimental protocols relevant to its characterization. The information presented is intended for researchers, scientists, and professionals involved in drug development and related fields.

Fluazifop-butyl exists as a racemic mixture of two enantiomers, the R- and S-isomers. The herbicidal activity is almost exclusively associated with the R-enantiomer, which is referred to as Fluazifop-P-butyl.[1][5] This guide will provide data for both the racemic mixture (Fluazifop-butyl) and the active R-enantiomer (Fluazifop-P-butyl) where available.

Chemical Identity

A clear identification of a chemical substance is fundamental for any scientific investigation. The following table summarizes the key identifiers for Fluazifop-butyl and its active enantiomer, Fluazifop-P-butyl.

| Identifier | Fluazifop-butyl | Fluazifop-P-butyl |

| IUPAC Name | butyl 2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoate[6] | butyl (2R)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoate[4] |

| CAS Number | 69806-50-4[6][7][8] | 79241-46-6[9][10][11] |

| Molecular Formula | C₁₉H₂₀F₃NO₄[6][7][12] | C₁₉H₂₀F₃NO₄[4][13][14] |

| Molecular Weight | 383.36 g/mol [7][15] | 383.36 g/mol [13][14] |

| Synonyms | Fusilade, Onecide, PP 009, TF 1169[6] | Fusilade DX, Fusilade Super, PP 005[16] |

Physicochemical Properties

The physical and chemical properties of a compound are critical in determining its environmental fate, bioavailability, and formulation characteristics. The following tables summarize the key physicochemical data for Fluazifop-butyl and Fluazifop-P-butyl.

General Physical Properties

| Property | Fluazifop-butyl | Fluazifop-P-butyl |

| Appearance | Pale straw-colored liquid[6][9] | Pale yellow liquid[14][16] |

| Melting Point | 13 °C[6][7][15][17] | ~5 °C[9][14] |

| Boiling Point | 165 °C at 0.02 mm Hg[6][7], 167 °C at 0.05 mmHg[15] | 164 °C at 0.02 mm Hg[14] |

| Density | 1.21 g/cm³ at 20 °C[7] | 1.21 g/cm³[14] |

| Vapor Pressure | 0.055 mPa at 20 °C[17] | 0.054 mPa at 20 °C[9], 0.12 mPa at 20°C[1] |

Solubility

| Property | Fluazifop-butyl | Fluazifop-P-butyl |

| Water Solubility | 1 mg/L at 20 °C (pH 6.5)[6][17] | 1.1 mg/L at 25 °C[3][9], 1.75 mg/L at 25°C[18] |

| Solubility in Organic Solvents | Miscible with acetone, cyclohexanone, hexane, methanol, dichloromethane, and xylene.[6] | Miscible in many organic solvents.[1] |

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

Fluazifop-butyl's herbicidal activity stems from its ability to inhibit the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2] ACCase is a biotin-dependent enzyme that catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to form malonyl-CoA.[15] This reaction is vital for the production of the long-chain fatty acids required for the synthesis of cell membranes and other essential lipids.

In susceptible grass species, the inhibition of ACCase by Fluazifop (the active acid form of Fluazifop-butyl) leads to a rapid cessation of fatty acid production. This disruption of lipid synthesis ultimately results in the breakdown of cell membrane integrity, leading to cell leakage and death, particularly in rapidly growing meristematic tissues.[3][9]

The following diagram illustrates the simplified signaling pathway of fatty acid biosynthesis and the point of inhibition by Fluazifop.

Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by Fluazifop disrupts fatty acid synthesis.

Experimental Protocols

The determination of the physicochemical properties of chemical substances like Fluazifop-butyl is typically performed according to internationally recognized standard guidelines to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the most widely accepted standards.[1] While specific experimental reports for Fluazifop-butyl are not publicly available, the methodologies would have followed principles outlined in the relevant OECD guidelines.

5.1. Melting Point (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance. For a liquid at room temperature like Fluazifop-butyl, a freezing point determination would be more appropriate, which is also covered by this guideline. A common method is the capillary tube method.

-

Principle: A small, degassed sample is introduced into a capillary tube and heated in a controlled manner in a heating block or liquid bath. The temperature at which the last solid particles disappear is recorded as the melting point. For freezing point, the sample is cooled, and the temperature at which crystallization begins is observed.

-

Apparatus: Melting point apparatus with a heating block or liquid bath, calibrated thermometer or thermocouple, capillary tubes.

-

Procedure (briefly):

-

A small amount of the substance is introduced into a capillary tube.

-

The capillary is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature range from the beginning of melting (first appearance of liquid) to the end of melting (disappearance of the last solid particle) is recorded.

-

5.2. Boiling Point (OECD Guideline 103)

This guideline provides various methods for determining the boiling point of a liquid. Given that Fluazifop-butyl has a high boiling point and is measured under vacuum, a dynamic or static method is likely employed.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For determination under vacuum, the external pressure is controlled.

-

Apparatus: Ebulliometer or a similar apparatus with a heating mantle, condenser, and a system for pressure measurement and control.

-

Procedure (briefly for dynamic method):

-

The substance is placed in a boiling flask connected to a condenser and a pressure control system.

-

The pressure is reduced to the desired level (e.g., 0.02 mm Hg).

-

The substance is heated until it boils.

-

The temperature of the vapor is measured with a calibrated thermometer or thermocouple. This temperature is the boiling point at that specific pressure.

-

5.3. Vapor Pressure (OECD Guideline 104)

This guideline describes several methods for determining the vapor pressure of a substance. The gas saturation method is suitable for substances with low vapor pressures like Fluazifop-butyl.

-

Principle: A stream of inert gas is passed through or over the substance at a known flow rate and temperature, allowing the gas to become saturated with the vapor of the substance. The amount of substance transported by the gas is determined, and the vapor pressure is calculated using the ideal gas law.

-

Apparatus: Gas saturation apparatus including a gas flow control system, a thermostatically controlled chamber for the sample, and a trapping system to collect the vaporized substance.

-

Procedure (briefly):

-

A known volume of an inert gas is passed through a sample of the substance at a constant temperature.

-

The vaporized substance is collected in a trap (e.g., a cold trap or a sorbent tube).

-

The amount of trapped substance is quantified using an appropriate analytical method (e.g., chromatography).

-

The vapor pressure is calculated from the mass of the substance, the volume of the gas, and the temperature.

-

5.4. Density (OECD Guideline 109)

For liquids, this guideline describes methods such as the use of a hydrometer, an oscillating densitometer, or a pycnometer.

-

Principle (Pycnometer method): The density is calculated from the mass of the substance and its volume, which is precisely determined using a calibrated pycnometer.

-

Apparatus: A pycnometer (a glass flask with a precisely known volume), a balance, and a constant temperature bath.

-

Procedure (briefly):

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the substance and brought to a constant temperature in the water bath.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the substance by the known volume of the pycnometer.

-

5.5. Water Solubility (OECD Guideline 105)

This guideline details two primary methods: the column elution method for substances with low solubility and the flask method for substances with higher solubility. Given Fluazifop-butyl's low water solubility, the column elution method is more appropriate.

-

Principle (Column Elution Method): A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the water solubility.

-

Apparatus: A chromatography column, a pump for delivering water at a constant flow rate, a thermostatically controlled chamber, and an analytical instrument to determine the concentration of the substance in the eluate (e.g., HPLC-UV).

-

Procedure (briefly):

-

The test substance is coated onto an inert support material.

-

The coated support is packed into a column.

-

Water is pumped through the column at a low, constant flow rate.

-

Fractions of the eluate are collected and the concentration of the substance is determined.

-

The process continues until the concentration in the eluate is constant. This constant concentration is the water solubility.

-

Analytical Workflow for Residue Analysis

The detection and quantification of Fluazifop-butyl and its metabolites in environmental and biological matrices are crucial for regulatory purposes and risk assessment. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a common and sensitive method for this analysis.

The following diagram outlines a typical experimental workflow for the analysis of Fluazifop-butyl residues.

Caption: A generalized workflow for the analysis of Fluazifop-butyl residues in various samples.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of Fluazifop-butyl and its active enantiomer, Fluazifop-P-butyl. The data, presented in a structured format, offers a valuable resource for researchers and professionals. The elucidation of its mechanism of action as an ACCase inhibitor provides a clear understanding of its herbicidal activity. Furthermore, the description of standardized experimental protocols offers insight into the generation of the physicochemical data. The information compiled herein serves as a foundational reference for further research, development, and risk assessment related to this important herbicide.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. search.library.brandeis.edu [search.library.brandeis.edu]

- 3. oecd.org [oecd.org]

- 4. What are ACC inhibitors and how do they work? [synapse.patsnap.com]

- 5. Mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by pinoxaden - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 7. oecd.org [oecd.org]

- 8. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. researchgate.net [researchgate.net]

- 10. oecd.org [oecd.org]

- 11. academic.oup.com [academic.oup.com]

- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

- 14. acri.gov.tw [acri.gov.tw]

- 15. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 16. scispace.com [scispace.com]

- 17. acri.gov.tw [acri.gov.tw]

- 18. laboratuar.com [laboratuar.com]

The Herbicidal Activity of Fluazifop-butyl on Monocotyledonous Weeds: A Technical Guide

Abstract

Fluazifop-p-butyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. It is renowned for its systemic action and high efficacy against a broad spectrum of annual and perennial monocotyledonous (grass) weeds, while exhibiting excellent safety for broadleaf crops. This technical guide provides an in-depth analysis of Fluazifp-p-butyl's mechanism of action, presents quantitative efficacy data, details relevant experimental protocols, and illustrates key pathways and workflows. The information is intended for researchers, scientists, and professionals in the field of weed science and herbicide development.

Mechanism of Action

Fluazifop-p-butyl's herbicidal activity is initiated upon its absorption and culminates in the disruption of lipid biosynthesis, a process vital for cell membrane integrity and plant growth. Only the R-enantiomer, Fluazifop-P-butyl, possesses this biological activity.[1][2]

1.1 Absorption and Translocation Following a post-emergence foliar application, Fluazifop-p-butyl is rapidly absorbed through the leaf surfaces of the target grass species.[3][4] It is a pro-herbicide and is quickly hydrolyzed within the plant to its biologically active form, fluazifop acid.[3][5][6] This active metabolite is mobile within the plant and is translocated systemically via both the phloem and xylem.[5][7] It accumulates in regions of active growth, specifically the meristematic tissues of shoots, roots, and the rhizomes and stolons of perennial grasses.[3][4][5][7]

1.2 Biochemical Target: Acetyl-CoA Carboxylase (ACCase) Inhibition The primary mode of action of fluazifop acid is the potent and specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2][7][8][9] ACCase is a critical enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids.[7][9][10]

1.3 Physiological and Morphological Effects By inhibiting ACCase, Fluazifop-p-butyl effectively halts the production of fatty acids.[3][10] These molecules are the essential building blocks for lipids, which are indispensable components of all cellular membranes.[3][7] The disruption of lipid synthesis leads to a breakdown in cell membrane integrity, particularly in the rapidly dividing cells of the meristems.[3]

This cellular-level damage manifests as distinct symptoms. Growth of the susceptible weed ceases within a few days of application.[5][7] This is followed by the appearance of chlorosis (yellowing) and necrosis, starting in the younger leaves and growing points within one to two weeks.[5][7] The leaf sheaths may become brown and mushy at the nodes.[7] Ultimately, the disruption is catastrophic for the plant, leading to complete desiccation and death, typically within two to four weeks.[4][5][7] The selectivity of Fluazifop-p-butyl arises from differences in the structure of the ACCase enzyme between susceptible grasses and tolerant broadleaf plants.[5][7][9]

Quantitative Efficacy Data

The herbicidal effectiveness of Fluazifop-p-butyl has been quantified in numerous field and greenhouse studies. The following tables summarize key performance data on various monocotyledonous weed species.

Table 1: Efficacy of Fluazifop-p-butyl on Urochloa plantaginea (Alexandergrass) at 20 Days After Treatment (DAT)

| Application Time | Dose for 50% Dry Mass Reduction (D₅₀) (g a.i./ha) | Dose for 80% Dry Mass Reduction (D₈₀) (g a.i./ha) |

| 2 a.m. | 39 (± 11) | ~150 |

| 6 a.m. | 26 (± 12) | ~150 |

| 11 a.m. | 60 (± 17) | >200 |

| 4 p.m. | 70 (± 22) | >200 |

| 9 p.m. | 54 (± 15) | ~180 |

| Data sourced from field experiments where efficacy was shown to be dependent on the application time, with early morning applications being most effective.[11][12] The D₈₀ values for 11 a.m. and 4 p.m. could only be achieved at the maximum tested dose of 200 g/ha.[11][12] |

Table 2: Efficacy of Fluazifop-p-butyl on Grassy Weeds in Cotton at 40 Days After Application (DAA)

| Weed Species | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Density Reduction (%) |

| Mixed Grasses | 167 | 67 | - |

| Echinochloa colona (Junglerice) | 167 | - | 71 |

| Dactyloctenium aegyptium (Crowfootgrass) | 167 | - | 68 |

| Panicum repens (Torpedograss) | 167 | - | 66 |

| Data from a field study in India. The 167 g/ha rate was found to be effective for reducing both the density and dry weight of these grassy weeds.[13] |

Table 3: Efficacy of Aerial Application of Fluazifop-p-butyl on Invasive Grasses in Wetlands at 4 Months After Treatment (MAT)

| Weed Species | Application Rate (kg a.i./ha) | Weed Cover Reduction (%) |

| Panicum repens (Torpedograss) | 0.42 | to 19% cover |

| Urochloa mutica (Para grass) | 0.42 | to 6% cover |

| Data from a study in Florida, USA, demonstrating the utility of Fluazifop-p-butyl in managing invasive grasses in sensitive wetland environments.[14] |

Experimental Protocols

Standardized protocols are essential for the accurate evaluation of herbicide performance. Below are detailed methodologies for conducting field efficacy trials and in vitro enzyme assays.

3.1 Field Bio-Efficacy Trial Protocol

This protocol outlines a typical field experiment to assess the efficacy of Fluazifop-p-butyl on target weeds under real-world conditions.

-

Site Selection and Preparation : Choose a field with a uniform and dense natural population of the target monocot weed species (e.g., Urochloa plantaginea). The land should be prepared according to standard agricultural practices for the intended crop (e.g., common bean), but without any pre-emergence herbicide application.

-

Experimental Design : Employ a randomized complete block design (RCBD) with at least three or four replications. Plot sizes should be adequate to minimize edge effects, for example, 3m x 5m.

-

Treatments :

-

Multiple rates of Fluazifop-p-butyl (e.g., 80, 110, 140, 170, and 200 g a.i./ha).[12]

-

An untreated weedy check (control).

-

A weed-free check (maintained by hand-weeding) for crop tolerance assessment.

-

-

Herbicide Application :

-

Apply treatments post-emergence when the target weeds are at an active growth stage, typically having 2-6 leaves or up to two tillers.[12][15]

-

Use a calibrated CO₂-pressurized backpack sprayer fitted with flat-fan nozzles (e.g., 80.02) to ensure uniform coverage.[12]

-

Maintain a constant spray volume, for instance, 200 L/ha.[12]

-

Include a non-ionic surfactant or adjuvant in the spray solution as per the product label (e.g., 0.2% v/v) to enhance foliar uptake.[7][12]

-

Record environmental conditions (temperature, relative humidity, wind speed) at the time of application.[11][12]

-

-

Data Collection :

-

Weed Control : Visually assess weed control at set intervals (e.g., 7, 14, 21, and 28 days after treatment) using a percentage scale where 0% is no control and 100% is complete death of the weeds.

-

Weed Biomass : At a predetermined time point (e.g., 20-28 DAT), collect all above-ground weed biomass from two or more randomly placed quadrats (e.g., 0.25 m²) within each plot.[12] Dry the samples in an oven at 60-70°C to a constant weight to determine the shoot dry mass.[12]

-

Crop Phytotoxicity : Visually assess any injury to the crop on a 0-100% scale at regular intervals.

-

-

Statistical Analysis : Analyze the collected data using Analysis of Variance (ANOVA). If the F-test is significant, use a mean separation test (e.g., Tukey's HSD) to compare treatment means. For dose-response data, fit a non-linear regression model (e.g., a sigmoid or rectangular hyperbole equation) to calculate D₅₀ or GR₅₀ values (the dose required for 50% reduction in dry mass or growth).[11][12]

3.2 ACCase Enzyme Assay Protocol

This protocol describes a method to determine the in vitro inhibitory activity of fluazifop acid on the ACCase enzyme extracted from susceptible and resistant plant biotypes.

-

Plant Material : Grow susceptible and putative resistant biotypes of a target weed in a greenhouse. Harvest fresh, young leaf tissue (approximately 5-10 g) from plants at the 3-4 leaf stage.

-

Enzyme Extraction :

-

Perform all steps at 0-4°C.

-

Grind the leaf tissue with liquid nitrogen to a fine powder using a mortar and pestle.

-

Homogenize the powder in an extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, containing glycerol, DTT, and protease inhibitors).

-

Filter the homogenate through layers of cheesecloth and centrifuge at high speed (e.g., 100,000 x g) to pellet membranes and other debris.

-

The supernatant contains the crude soluble enzyme fraction. Precipitate the ACCase from the supernatant using ammonium sulfate fractionation.

-

Resuspend the resulting pellet in a minimal volume of a desalting buffer and pass it through a desalting column (e.g., Sephadex G-25) to remove residual ammonium sulfate.

-

-

ACCase Activity Assay :

-

The assay measures the ATP- and bicarbonate-dependent carboxylation of acetyl-CoA, often by quantifying the incorporation of radiolabeled ¹⁴C from NaH¹⁴CO₃ into an acid-stable product, malonyl-CoA.

-

Prepare a reaction mixture containing buffer (e.g., 100 mM Tricine-KOH, pH 8.0), ATP, MgCl₂, acetyl-CoA, NaH¹⁴CO₃, and the partially purified enzyme extract.

-

To test for inhibition, add various concentrations of fluazifop acid (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a solvent-only control.

-

Initiate the reaction by adding the enzyme extract and incubate at a controlled temperature (e.g., 32°C) for a set time (e.g., 10-15 minutes).

-

Stop the reaction by adding a strong acid (e.g., 6 M HCl).

-

Dry the samples to remove unreacted ¹⁴C-bicarbonate.

-

-

Quantification and Analysis :

-

Resuspend the dried residue in water and add a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the ACCase activity.

-

Calculate the enzyme activity for each herbicide concentration as a percentage of the solvent-only control.

-

Plot the data and use a non-linear regression model to determine the I₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Comparing I₅₀ values between susceptible and resistant biotypes can confirm target-site-based resistance.[9]

-

Resistance in Monocotyledonous Weeds

The repeated use of ACCase-inhibiting herbicides has led to the evolution of resistant weed populations.[6] The primary mechanism of resistance to Fluazifop-p-butyl is a target-site modification. This involves a single nucleotide polymorphism in the gene encoding the chloroplastic ACCase enzyme.[16][17] For instance, in a resistant population of Rottboellia cochinchinensis (itchgrass), a point mutation was identified that results in a tryptophan to cysteine amino acid substitution at position 2027 of the enzyme.[16][17] This seemingly minor change alters the herbicide's binding site on the ACCase enzyme, drastically reducing its inhibitory efficacy and rendering the herbicide ineffective.[16]

Conclusion

Fluazifop-p-butyl remains a highly effective herbicide for the selective control of monocotyledonous weeds in a multitude of broadleaf cropping systems. Its potency stems from its specific and potent inhibition of the ACCase enzyme, a critical component in fatty acid biosynthesis. Understanding its mechanism of action, efficacy spectrum, and the potential for resistance is crucial for its judicious and sustainable use in integrated weed management programs. The protocols detailed herein provide a framework for the continued evaluation and characterization of this and other graminicides.

References

- 1. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]

- 2. Fluazifop-butyl (Ref: SL 236) [sitem.herts.ac.uk]

- 3. invasive.org [invasive.org]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. iskweb.co.jp [iskweb.co.jp]

- 6. benchchem.com [benchchem.com]

- 7. Fusilade DX / fluazifop-p-butyl | CALS [cals.cornell.edu]

- 8. Fluazifop - Wikipedia [en.wikipedia.org]

- 9. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. isws.org.in [isws.org.in]

- 14. apms.org [apms.org]

- 15. knowledgehub.ccardesa.org [knowledgehub.ccardesa.org]

- 16. Molecular Basis for Resistance to Fluazifop-P-Butyl in Itchgrass (Rottboellia cochinchinensis) from Costa Rica - Advances in Weed Science [awsjournal.org]

- 17. researchgate.net [researchgate.net]

The Discovery and Developmental Trajectory of Fluazifop-butyl: A Technical Guide

Introduction

Fluazifop-butyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. It is renowned for its efficacy in controlling a wide spectrum of annual and perennial grass weeds in numerous broadleaf crops. First brought to market in 1981, its development marked a significant advancement in weed management, offering farmers a tool to selectively remove competitive grasses without harming their primary crops.[1][2][3] This technical guide delves into the discovery, synthesis, mode of action, and developmental milestones of Fluazifop-butyl, providing an in-depth resource for researchers and professionals in the agricultural sciences.

Discovery and Developmental History

The journey to Fluazifop-butyl began in the 1970s, a period of intense research and development by agrochemical companies to find herbicides with selective action against grass weeds in broad-leaved crops like cotton and soybeans.[2] This research followed the success of phenoxyacetic acid herbicides such as 2,4-D, which were effective on broad-leaved weeds but safe for grass crops.

In 1973, Hoechst AG patented the aryloxyphenoxypropionates, a new class of compounds that demonstrated this desired selectivity, leading to the commercialization of diclofop.[2] This breakthrough spurred further investigation. The Japanese company Ishihara Sangyo Kaisha (ISK) discovered that replacing the aryloxy part of diclofop with a substituted pyridine ring enhanced biological activity, resulting in the compound chlorazifop.[2]

The field became highly competitive. In 1977, within a three-week span, ISK, Dow Chemicals, and Imperial Chemical Industries (ICI) all filed patents for analogues featuring a trifluoromethyl (CF3) group on the pyridine ring.[2] Subsequently, ISK and ICI cross-licensed their intellectual property, leading to the first marketing of fluazifop as its butyl ester (Fluazifop-butyl) in 1981 under the trade name Fusilade®.[2][4]

A pivotal development in the history of Fluazifop-butyl was the discovery that the herbicidal activity resides almost exclusively in one of its two stereoisomers, the R-enantiomer.[5][6] The original formulation was a racemic mixture of both the R- and S-isomers.[6] Recognizing that the S-isomer is biologically inactive, manufacturers developed new formulations containing only the active R-isomer, known as Fluazifop-P-butyl .[2][5] This refinement allowed for equal herbicidal activity at half the application rate of the original racemic mixture, reducing the chemical load on the environment.[6]

Chemical Synthesis

The synthesis of Fluazifop-butyl involves the reaction of key intermediates to form the characteristic aryloxyphenoxypropionate structure, followed by esterification. The process can be adapted to produce either the racemic mixture or, more commonly today, the specific R-enantiomer.

Racemic Synthesis

The synthesis of the racemic mixture involves combining hydroquinone with 2-chloro-5-trifluoromethyl pyridine and the butyl ester of 2-bromopropionic acid through nucleophilic substitution reactions.[2][7]

Caption: General synthesis pathway for racemic Fluazifop-butyl.

Stereoselective Synthesis of Fluazifop-P-butyl

Commercial production now focuses on a stereoselective synthesis to isolate the herbicidally active R-enantiomer.[5] This process often starts with the preparation of an intermediate by reacting 5-(trifluoromethyl)-2-pyridinol with a halogenated phenol. This core is then coupled with (R)-2-chloropropionic acid or its derivatives, ensuring the correct stereochemistry is maintained. The final step is esterification with butanol to yield Fluazifop-P-butyl.[5]

Caption: Stereoselective synthesis of the active R-enantiomer, Fluazifop-P-butyl.

Mode of Action

Fluazifop-butyl functions as a pro-herbicide; it is not herbicidally active itself.[8] Upon absorption through the leaf surface, it is rapidly hydrolyzed within the plant to its active form, fluazifop acid.[4][8][9] This active metabolite is then transported systemically via the phloem and xylem, accumulating in the meristematic regions (areas of active growth) of the plant.[1][4][10]

The primary target of fluazifop acid is the enzyme acetyl-CoA carboxylase (ACCase) .[5][10][11][12][13] ACCase catalyzes the first committed step in the biosynthesis of fatty acids.[11][13] By inhibiting this crucial enzyme, fluazifop acid blocks the production of lipids, which are essential components for building and maintaining cell membranes.[1][9][10] The disruption of membrane integrity, especially in the rapidly growing meristems, leads to a cessation of growth, necrosis, and ultimately, the death of susceptible grass species.[9][10]

Caption: Mechanism of action from application to plant death.

Basis of Selectivity

The selectivity of Fluazifop-P-butyl, which allows it to control grasses without harming broadleaf crops, is a result of fundamental differences in the ACCase enzyme between these plant groups.[4][10]

-

Grasses (Poaceae family): Possess a homomeric, or plastid, form of the ACCase enzyme, which is highly susceptible to inhibition by aryloxyphenoxypropionate herbicides.[10][14][15]

-

Broadleaf plants (Dicots): Have a multimeric form of ACCase in their chloroplasts that is insensitive to this class of herbicides.[10][14]

This structural difference in the target enzyme is the primary basis for the herbicide's selectivity.[10]

Efficacy and Application

Fluazifop-P-butyl is a post-emergence herbicide used to control a variety of annual and perennial grass weeds.[4][12] Symptoms of its effects appear gradually. Growth stops within a few hours to days, followed by discoloration of new growth (yellowing or purpling) within 3 to 7 days, and eventual plant death within 2 to 4 weeks.[1][4][10]

Weed Control Spectrum and Application Rates

Efficacy is dependent on the target weed species and its growth stage.[4] Application rates typically range from 125 to 375 g a.i./ha.[4]

| Weed Species | Growth Stage | Application Rate (g a.i./ha) |

| Setaria viridis (Green foxtail) | Up to 6-leaf stage | 131 - 175 |

| Eleusine indica (Goosegrass) | Up to 6-leaf stage | 131 - 175 |

| Digitaria ciliaris (Crabgrass) | Up to 6-leaf stage | 131 - 175 |

| Echinochloa sp. (Barnyardgrass) | Up to 6-leaf stage | 131 - 175 |

| Bromus catharticus (Rescuegrass) | Up to 20 cm | 175 - 263 |

| Cynodon dactylon (Bermudagrass) | Up to 20 cm | 175 - 263 |

| Imperata cylindrica (Cogongrass) | Up to 30 cm | 263 |

| Lolium perenne (Perennial ryegrass) | Up to 30 cm | 263 |

| Phragmites australis (Common reed) | Up to 100 cm | 263 |

| Data sourced from Ishihara Sangyo Kaisha, Ltd. product information.[4] |

Crop Tolerance

Fluazifop-P-butyl is registered for use in a wide variety of broadleaf crops due to its high selectivity.[4] Tolerant crops include soybean, cotton, peanut, potatoes, vegetables, oilseed rape, sugar beet, citrus fruit, and ornamentals.[1][3][4]

Toxicological Profile

Fluazifop-P-butyl generally exhibits low acute toxicity to mammals and birds but can be highly toxic to aquatic organisms.[9][16]

| Study Type | Species | Result | Toxicity Class |

| Acute Oral LD50 | Rat (male) | > 3,680 mg/kg | Low |

| Acute Oral LD50 | Rat (female) | 2,451 mg/kg | Low |

| Acute Dermal LD50 | Rat | > 2,076 mg/kg | Low |

| Acute Inhalation LC50 | Rat | > 5.24 mg/L | Low |

| Acute Oral LD50 | Mallard Duck | > 3,500 mg/kg | Practically Non-toxic |

| Acute Oral LD50 | Bobwhite Quail | > 4,659 mg/kg | Practically Non-toxic |

| Aquatic LC50 (96 hr) | Rainbow Trout | 1.37 mg/L | High |

| Aquatic LC50 (96 hr) | Bluegill Sunfish | 0.53 mg/L | Very High |

| Aquatic EC50 (48 hr) | Daphnia magna | 11.1 mg/L | Moderate |

| Data compiled from multiple sources.[4][9] |

Long-term studies in rats indicated a toxicological no-effect level of 1.0 mg/kg/day for males and 3.0 mg/kg/day for females.[17] The EPA has concluded that fluazifop-P-butyl is not expected to pose a cancer risk to humans.[18] The FAO/WHO has set an acceptable daily intake (ADI) of 0-0.004 mg/kg of body weight.[2][11]

Experimental Protocols: Herbicide Tolerance Screening

A crucial part of herbicide development is determining the tolerance of both target weeds and non-target crops. A typical greenhouse experiment to quantify tolerance is outlined below.

Objective: To determine the rate of Fluazifop-P-butyl that causes a 50% reduction in plant growth (GR50) for different plant lines.

Methodology:

-

Plant Propagation: Grow selected plant lines (e.g., different cultivars of zoysiagrass) from seeds or vegetative propagules in pots filled with a standard potting medium. Maintain plants in a greenhouse under controlled temperature, humidity, and photoperiod conditions until they reach a specified growth stage (e.g., three-to-four-leaf stage).[14][19]

-

Herbicide Application: Prepare a series of herbicide solutions of Fluazifop-P-butyl at varying concentrations, including a non-treated control. Apply the herbicide solutions uniformly to the plants using a calibrated laboratory sprayer. Include a nonionic surfactant or crop oil concentrate as recommended by the product label to enhance efficacy.[3][10]

-

Data Collection: At a set time after treatment (e.g., 20-28 days), assess plant injury visually on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass for each plant, dry it in an oven to a constant weight, and record the dry weight.[14][20]

-

Statistical Analysis: Analyze the dry weight data using non-linear regression to fit a dose-response curve. From this curve, calculate the GR50 value, which represents the herbicide dose required to reduce the plant's dry weight by 50% compared to the non-treated control. This quantitative measure allows for direct comparison of tolerance levels between different plant lines.[14]

Herbicide Development Workflow

The development of a successful herbicide like Fluazifop-butyl is a complex, multi-stage process that spans many years from initial discovery to commercialization.

Caption: Logical workflow of the herbicide development process.

Herbicide Resistance

The intensive use of ACCase-inhibiting herbicides has led to the evolution of resistant weed populations.[2][11] As of 2018, 48 grass species worldwide have documented resistance to this herbicide class.[15] One of the primary mechanisms of resistance is a target-site mutation in the ACCase gene. For example, a single point mutation leading to a Tryptophan-to-Cysteine substitution at position 2027 (Trp-2027-Cys) is known to confer resistance to aryloxyphenoxypropionate herbicides like Fluazifop-P-butyl.[19] Another mechanism is enhanced metabolism, where resistant plants detoxify the active fluazifop acid into non-toxic compounds more rapidly than susceptible plants.[8] Resistance management strategies are crucial for preserving the long-term efficacy of this important herbicide class.[2]

References

- 1. Fluazifop Information and Products | Herbicide Active Ingredient [solutionsstores.com]

- 2. Fluazifop - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. iskweb.co.jp [iskweb.co.jp]

- 5. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]

- 6. fao.org [fao.org]

- 7. Fluazifop [sitem.herts.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. invasive.org [invasive.org]

- 10. cals.cornell.edu [cals.cornell.edu]

- 11. Fluazifop-P-butyl|ACCase Inhibitor Herbicide [benchchem.com]

- 12. chemicalwarehouse.com [chemicalwarehouse.com]

- 13. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 14. Variation in tolerance mechanisms to fluazifop-P-butyl among selected zoysiagrass lines | Weed Science | Cambridge Core [cambridge.org]

- 15. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 16. Fluazifop-butyl (Ref: SL 236) [sitem.herts.ac.uk]

- 17. pssj2.jp [pssj2.jp]

- 18. Federal Register :: Fluazifop-P-Butyl; Pesticide Tolerances [federalregister.gov]

- 19. Molecular Basis for Resistance to Fluazifop-P-Butyl in Itchgrass (Rottboellia cochinchinensis) from Costa Rica - Advances in Weed Science [awsjournal.org]

- 20. Selectivity of the herbicide fluazifop-p-buthyl for cucurbitaceae - Advances in Weed Science [awsjournal.org]

Metabolic Pathway of Fluazifop-butyl in Susceptible Plant Species: A Technical Guide

Introduction

Fluazifop-p-butyl is a selective, post-emergence herbicide from the aryloxyphenoxypropionate ("fop") chemical family, widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1][2] It functions as a pro-herbicide; upon absorption by the plant, it undergoes metabolic activation to its phytotoxic form.[3] The mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway.[2][4][5] This disruption of lipid synthesis leads to a failure in cell membrane integrity, particularly in regions of active growth like meristems, culminating in the death of susceptible grass species.[1][4] This guide provides a detailed overview of the metabolic pathway of Fluazifop-p-butyl in these susceptible plants, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Metabolic Pathway

The metabolism of Fluazifop-p-butyl in susceptible grass species is primarily a two-stage process: rapid activation followed by slow detoxification. This contrasts with tolerant (broadleaf) species, where detoxification is significantly more efficient.

1. Absorption and Hydrolysis (Activation)

Following foliar application, Fluazifop-p-butyl is rapidly absorbed through the leaf surfaces.[2][4] Inside the plant, the parent ester, Fluazifop-p-butyl, is quickly hydrolyzed by esterase enzymes into its biologically active form, Fluazifop acid (also referred to as fluazifop-p).[3][6][7][8] This conversion is a critical activation step, as the acid form is the potent inhibitor of the ACCase enzyme.[3] This initial hydrolysis is rapid in both susceptible and resistant species.

2. Translocation

Once converted to Fluazifop acid, the active molecule is mobile within the plant. It is transported systemically via both the phloem and xylem to areas of active growth.[2][7][9] The primary sites of accumulation are the meristematic tissues in the shoots, roots, and rhizomes.[2][4][9]

3. ACCase Inhibition and Phytotoxicity

In the meristems, Fluazifop acid inhibits the ACCase enzyme, which catalyzes the first committed step in the de novo synthesis of fatty acids.[9] Lipids are essential for the formation and maintenance of cell membranes. The inhibition of their production leads to a breakdown of cell membrane integrity, leakage of cellular contents, and eventual cell death.[1][4] This process also involves the induction of reactive oxygen species (ROS), which contributes to lipid peroxidation and further membrane damage.[1] Symptoms, such as growth cessation and necrosis in new leaves, typically appear within a few days to a week, leading to plant death within two to four weeks.[2][9]

4. Detoxification (Metabolism of Fluazifop Acid)

While susceptible species can metabolize Fluazifop acid, the process is significantly slower and less efficient compared to tolerant broadleaf plants or resistant grass biotypes.[3] This slow metabolism is the basis for the herbicide's selectivity. The primary detoxification pathways involve hydroxylation and subsequent conjugation with biomolecules like sugars (glycosylation) or glutathione to form non-toxic metabolites.[3][7] Because this process is slow in susceptible species, the active Fluazifop acid persists at the target site, leading to irreversible inhibition of lipid synthesis and plant death.

Visualization of the Metabolic Pathway

Caption: Metabolic pathway of Fluazifop-p-butyl in a susceptible plant cell.

Quantitative Metabolic Data

Quantitative data on Fluazifop-butyl metabolism often comes from comparative studies between susceptible and resistant biotypes. The key takeaway for susceptible species is the slow rate of detoxification of the active Fluazifop acid.

| Parameter | Observation in Susceptible Species | Observation in Resistant Species | Reference |

| Fluazifop-p-butyl Hydrolysis | Rapid conversion to Fluazifop acid. | Rapid conversion to Fluazifop acid. | [3][10] |

| Fluazifop Acid Metabolism | Very slow metabolism to non-toxic conjugates. | Rapid and enhanced metabolism to non-toxic conjugates. | [3][10] |

| Metabolite Accumulation | Accumulation of the active Fluazifop acid in meristems. | Higher levels of conjugated and degraded metabolites. | [3][7] |

| Metabolite Signal Intensity | Baseline levels of detoxification products. | Signal intensities of metabolic compounds 1.2 to 26.5 times higher. | [3] |

| Half-life in Plant | Residues of Fluazifop acid can remain for up to 45 days. | Significantly shorter persistence of Fluazifop acid. | [4] |

Experimental Protocols

The study of herbicide metabolism in plants typically involves the use of radiolabeled compounds to trace their fate. The following is a generalized protocol for investigating the metabolism of Fluazifop-p-butyl.

Objective: To identify and quantify the metabolites of Fluazifop-p-butyl in a susceptible plant species over time.

1. Plant Material and Growth

-

Species: Grow a susceptible grass species (e.g., wild oat, goosegrass) from seed under controlled greenhouse conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

-

Growth Stage: Use plants at the 3-4 leaf stage, as they are actively growing and metabolizing.

2. Application of Radiolabeled Herbicide

-

Material: Use ¹⁴C-labeled Fluazifop-p-butyl, typically labeled on the phenyl or pyridinyl ring.

-

Application: Apply a precise amount of the ¹⁴C-herbicide solution to the adaxial surface of a single leaf (e.g., the second leaf) using a microsyringe. Include a surfactant to aid absorption, mimicking field formulations.

3. Time-Course Sampling

-

Harvest treated plants at various time points after application (e.g., 6, 24, 48, 72, and 96 hours).

-

At each time point, rinse the treated leaf surface with a solvent like ethanol or methanol (80% v/v) to recover unabsorbed herbicide.

-

Separate the plant into different parts (treated leaf, shoots above the treated leaf, roots) to study translocation. Immediately freeze samples in liquid nitrogen and store at -80°C to halt metabolic activity.[11]

4. Extraction of Metabolites

-

Homogenize the frozen plant tissue using a mortar and pestle or a mechanical homogenizer.

-

Extract the herbicide and its metabolites using a suitable solvent system, such as 80% methanol or acetonitrile.[11]

-

Centrifuge the homogenate to pellet the solid plant material. Collect the supernatant containing the metabolites. Repeat the extraction process to ensure complete recovery.

5. Analysis and Identification

-

Quantification: Determine the total radioactivity in the leaf wash, extracts, and the remaining plant solids (non-extractable residue) using Liquid Scintillation Counting (LSC).

-

Separation: Concentrate the extracts and separate the parent herbicide from its metabolites using analytical techniques.

-

Thin-Layer Chromatography (TLC): A common method for initial separation.[11]

-

High-Performance Liquid Chromatography (HPLC): The most widely used technique for separating and quantifying metabolites. A C18 reverse-phase column is typically used with a gradient of water and acetonitrile (both often containing a small amount of acid like formic acid) as the mobile phase.[11]

-

-

Detection: Use a radioactivity detector in-line with the HPLC to identify peaks corresponding to the ¹⁴C-labeled compounds.

-

Identification: Co-chromatograph the samples with known analytical standards of Fluazifop-p-butyl and expected metabolites (like Fluazifop acid) to confirm their identity. For unknown metabolites, further analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is required for structural elucidation.[10]

Visualization of Experimental Workflow

Caption: Generalized workflow for studying herbicide metabolism in plants.

References

- 1. Page loading... [guidechem.com]

- 2. iskweb.co.jp [iskweb.co.jp]

- 3. benchchem.com [benchchem.com]

- 4. invasive.org [invasive.org]

- 5. Fluazifop-butyl (Ref: SL 236) [sitem.herts.ac.uk]

- 6. Fluazifop-butyl | C19H20F3NO4 | CID 50897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. EXTOXNET PIP - FLUAZIFOP-P-BUTYL [extoxnet.orst.edu]

- 9. Fusilade DX / fluazifop-p-butyl | CALS [cals.cornell.edu]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

The Environmental Fate and Degradation of Fluazifop-butyl: A Technical Guide

Introduction

Fluazifop-butyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broad-leaved crops. As a member of the aryloxyphenoxypropionate chemical family, its herbicidal activity is primarily attributed to the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid synthesis.[1] Understanding the environmental fate and degradation of Fluazifop-butyl is paramount for assessing its potential ecological impact and ensuring its safe and sustainable use. This technical guide provides a comprehensive overview of the degradation pathways, influencing factors, and experimental methodologies used to study the environmental behavior of Fluazifop-butyl in soil and water systems.

Degradation of Fluazifop-butyl in Soil

The dissipation of Fluazifop-butyl in the soil environment is a relatively rapid process, primarily driven by a combination of microbial degradation and chemical hydrolysis.[1][2] The persistence of Fluazifop-butyl in soil is generally low, with reported half-lives typically ranging from less than one to two weeks.[2][3]

Microbial Degradation

Microbial metabolism is a key factor in the breakdown of Fluazifop-butyl in soil.[1][2] The initial and most significant step is the rapid hydrolysis of the butyl ester to its biologically active acidic form, Fluazifop acid.[2] This transformation is primarily mediated by soil microorganisms.[4] Fluazifop acid is then further degraded, albeit at a slower rate, through cleavage of the ether linkage to form 2-hydroxy-5-(trifluoromethyl)pyridine (TFMP).[5][6] Studies have identified other microbial metabolites, including 4-(5-trifluoromethyl-2-pyridyl)oxyphenol and 2-(5-trifluoro-methyl pyridyl)hydroxy acetate.

Chemical Degradation: Hydrolysis

In addition to microbial action, Fluazifop-butyl undergoes chemical hydrolysis in the soil. The rate of this hydrolysis is significantly influenced by soil pH, with faster degradation occurring under alkaline conditions.[3]

Photodegradation

Photodegradation is not considered a major dissipation pathway for Fluazifop-butyl in the soil environment.[1]

Soil Half-Life Data

The half-life (DT50) of Fluazifop-butyl in soil can vary depending on soil type, temperature, and moisture content. The following table summarizes available data on the soil half-life of Fluazifop-p-butyl.

| Soil Type | Temperature (°C) | Half-Life (DT50) | Reference |

| Moist Soils | Not Specified | < 7 days | [3] |

| Average Field | Not Specified | 15 days | [2] |

| Loam Soils | 20 | 1.24 - 2.28 days (for Fluazifop-p-butyl to R-fluazifop) | [7] |

Degradation of Fluazifop-butyl in Water

In aquatic environments, the primary degradation mechanism for Fluazifop-butyl is hydrolysis.[1] The rate of hydrolysis is highly dependent on the pH of the water.

Hydrolysis

Fluazifop-butyl is stable in acidic water (pH 5) but hydrolyzes more rapidly as the pH increases.[5][8] At a pH of 7, the half-life is approximately 78 days, while at a pH of 9, it decreases significantly to 29 hours.[5][8] The main hydrolysis product is Fluazifop acid.[5]

Photolysis

While photolysis is not a major degradation route in soil, it can play a role in the degradation of Fluazifop-butyl in aqueous systems under certain conditions. One study reported a photolysis half-life of 6 days in Florida sunlight at 25°C.[9]

Aquatic Half-Life Data

The following table presents data on the hydrolysis half-life of Fluazifop-p-butyl in water at different pH levels.

| pH | Temperature (°C) | Half-Life (DT50) | Reference |

| 5 | 25 | Stable | [5][8] |

| 7 | 25 | 78 days | [5][8] |

| 9 | 25 | 29 hours | [5][8] |

Mobility and Sorption in Soil

The mobility of Fluazifop-butyl in soil is generally low due to its strong adsorption to soil particles.[1][2] This limits its potential to leach into groundwater.

Soil Sorption Coefficients

The extent of adsorption is quantified by the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates stronger binding to soil and lower mobility. The estimated Koc for Fluazifop-butyl is approximately 6700, classifying it as immobile in soil.[3] In contrast, its primary degradation product, Fluazifop acid, is significantly more mobile. The following table provides available soil sorption data.

| Compound | Soil Type | Koc (mL/g) | Kd (mL/g) | Reference |

| Fluazifop-p-butyl | Clayey Soil | 2142.3 | 21.14 | [10] |

| Fluazifop-p-butyl | Sandy Clay Loam | 1914.3 | 10.67 | [10] |

| Fluazifop-p-butyl | Not Specified | ~6700 (estimated) | - | [3] |

| Fluazifop-p | Not Specified | ~8.3 | - | [11] |

Experimental Protocols

The study of the environmental fate of Fluazifop-butyl relies on standardized experimental protocols. The following sections outline the methodologies for key experiments.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to determine the rate and pathway of degradation of a substance in soil under controlled laboratory conditions.[12][13][14]

Experimental Workflow:

-

Test Substance: Typically, a 14C-labeled test substance is used to facilitate tracking and mass balance calculations.[8]

-

Soil Selection: A minimum of one soil type is used, with characteristics such as texture, organic carbon content, pH, and microbial biomass being documented.[13]

-

Incubation: Soil samples are treated with the test substance and incubated in the dark at a constant temperature (e.g., 20°C) and moisture level for a period of up to 120 days.[8][13][15] For anaerobic studies, the soil is flooded, and the system is purged with an inert gas.

-